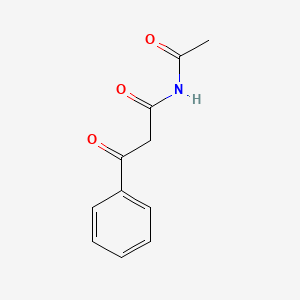

N-acetyl-3-oxo-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-acetyl-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-11(15)7-10(14)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLLSOQZRQVRMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-3-oxo-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of acetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management and Analgesic Properties

Recent studies have indicated that N-acetyl-3-oxo-3-phenylpropanamide derivatives exhibit notable analgesic properties. The compound's structure allows for interactions with opioid receptors, which are critical in pain modulation. For instance, modifications to the N-acetyl group have been shown to enhance binding affinity to delta-opioid receptors (DOR), improving the compound's efficacy in pain relief while maintaining a favorable side effect profile compared to traditional opioids .

1.2 Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit pro-inflammatory pathways. In vitro studies showed that derivatives of this compound effectively reduced the production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis . The mechanism involves the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound typically involves straightforward organic reactions, including acylation and condensation processes. Various synthetic strategies have been explored, leading to the generation of numerous derivatives with enhanced pharmacological properties. For example, the introduction of different substituents on the phenyl ring has been correlated with improved biological activity .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more effective derivatives. Modifications at the acetyl group or phenyl substituents can significantly alter receptor affinity and selectivity. This aspect is vital for tailoring compounds for specific therapeutic targets while minimizing adverse effects .

Case Studies and Research Findings

3.1 Case Study: Analgesic Efficacy

A recent study evaluated the analgesic efficacy of a specific derivative of this compound in animal models of pain. The results indicated that this derivative produced significant pain relief comparable to established analgesics, with a longer duration of action observed after peripheral administration . This finding highlights the compound's potential as a new analgesic agent.

3.2 Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of this compound derivatives. In this study, several compounds were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-alpha) production in lipopolysaccharide-stimulated macrophages. The most active derivative showed a remarkable reduction in TNF-alpha levels, indicating its potential application in treating chronic inflammatory conditions .

Future Directions and Research Opportunities

The ongoing research into this compound presents numerous opportunities for future investigations:

- Exploration of New Derivatives : Continued synthesis and testing of new derivatives could lead to compounds with improved efficacy and safety profiles.

- Clinical Trials : Conducting clinical trials will be essential to determine the therapeutic potential and safety of these compounds in humans.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which these compounds exert their pharmacological effects.

Mechanism of Action

The mechanism of action of N-acetyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetoacetanilide (3-Oxo-N-phenylbutanamide)

- Structure: Similar β-ketoamide backbone but with an additional methylene group (C10H11NO2 vs. C11H11NO3 for N-acetyl-3-oxo-3-phenylpropanamide).

- Applications : Widely used as a pigment intermediate (e.g., for azo dyes) due to its reactive β-keto group .

- Stability : Lacks the acetyl group, making it more prone to hydrolysis under acidic/basic conditions compared to the acetylated derivative.

3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide

- Structure : Nitro substitution on the phenyl ring (C15H12N2O4) introduces strong electron-withdrawing effects.

- Reactivity : The nitro group enhances electrophilicity at the β-keto position, favoring nucleophilic attacks in synthetic pathways (e.g., forming heterocycles) .

- Applications: Potential use in pharmaceuticals or agrochemicals due to nitro-group-mediated bioactivity.

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate

- Structure: Ester derivative (C11H11NO5) instead of an amide.

- Functionality : The ester group increases volatility and reactivity in Claisen-like condensations but reduces thermal stability compared to amides .

- Utility : Primarily a laboratory chemical for synthesizing ketones or heterocycles.

N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

- Structure : Incorporates a benzothiazole sulfone moiety (C19H16N2O5S), adding complexity.

Data Table: Key Properties and Uses

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Primary Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound* | C11H11NO3 | 221.21 g/mol | Acetyl, phenyl | Synthetic intermediate | Enhanced N-acetyl stability |

| Acetoacetanilide | C10H11NO2 | 177.20 g/mol | Phenyl, β-ketoamide | Pigment synthesis | Hydrolysis-prone |

| 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide | C15H12N2O4 | 284.27 g/mol | 4-Nitro, phenyl | Pharmaceutical intermediates | High electrophilicity |

| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | C11H11NO5 | 237.21 g/mol | 3-Nitro, ester | Laboratory synthesis | Volatile, reactive |

*Theoretical values based on structural inference.

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase reactivity at the β-keto position, enabling diverse cyclization reactions .

- Amide vs. Ester : Amides (e.g., acetoacetanilide) exhibit superior thermal stability compared to esters, making them preferable for industrial processes .

- Acetylation Impact : N-Acetyl groups likely reduce metabolic degradation in biological systems, though this requires validation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-acetyl-3-oxo-3-phenylpropanamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyanoacetamide derivatives (structurally related) are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to control exothermic reactions and improve yield . Temperature and solvent polarity are critical: lower temperatures minimize side reactions, while polar solvents enhance reaction homogeneity. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the acetyl group (δ ~2.1 ppm for CH), ketone (δ ~200–210 ppm for C=O), and phenyl protons (δ ~7.2–7.5 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and amide N–H bending (~1550 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C _{11}NO: 205.21 g/mol) and fragmentation patterns .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify purity. Common contaminants include unreacted starting materials (e.g., phenylacetic acid derivatives) or oxidation byproducts .

- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:1) and iodine staining for rapid assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., incubation time, concentration range). Discrepancies in IC values may arise from differences in cell permeability or metabolic stability .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity, particularly acetylated or oxidized derivatives .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., ketone carbon at C3). Fukui indices can predict susceptibility to nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with active-site lysine residues) to rationalize regioselectivity in covalent bonding .

Q. How does the steric and electronic environment of the phenyl group influence the compound’s stability under oxidative conditions?

- Methodology :

- Kinetic Studies : Monitor degradation using -NMR in DMSO-d with HO as an oxidant. Electron-withdrawing substituents (e.g., –NO) on the phenyl ring increase resistance to oxidation by stabilizing the transition state .

- X-ray Crystallography : Resolve crystal structures to analyze bond angles and steric hindrance around the ketone group, which may correlate with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.